Hypolaetin: A Technical Guide to its Chemical Structure and Pharmacological Properties
Hypolaetin: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypolaetin, a naturally occurring pentahydroxyflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of hypolaetin. Detailed methodologies for relevant experimental protocols are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
Hypolaetin is a flavonoid belonging to the flavone subclass. Its chemical structure is characterized by a C6-C3-C6 backbone, with hydroxyl groups substituted at positions 3', 4', 5, 7, and 8. Structurally, it is known as 8-hydroxyluteolin, indicating its close relationship to the more common flavone, luteolin, with the distinction of an additional hydroxyl group at the 8-position on the A-ring.[1] This substitution pattern is crucial for its biological activities.
The chemical identifiers for hypolaetin are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one[1] |
| Molecular Formula | C₁₅H₁₀O₇[1] |
| Molecular Weight | 302.23 g/mol [1] |
| CAS Number | 27696-41-9[1] |
| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O |
| InChI | InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H |
Hypolaetin also exists in glycosidic forms, such as hypolaetin-8-glucoside and hypolaetin-8-glucuronide, where a sugar moiety is attached to one of the hydroxyl groups.
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a therapeutic agent. While comprehensive quantitative data for hypolaetin is not extensively available in the public domain, the following table summarizes the known qualitative and some quantitative properties.
| Property | Value/Description |
| Melting Point | 316-320 °C[2] |
| Solubility | Soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetone. Insoluble in: Water, Benzene, Chloroform.[2] Quantitative solubility data (e.g., in mg/mL or M) in these solvents is not readily available in the literature. |
| pKa | Experimentally determined pKa values for hypolaetin are not readily available in the literature. However, based on the phenolic hydroxyl groups, it is expected to have acidic properties. |
Biological Activities and Signaling Pathways
Hypolaetin has been reported to possess a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
Like many flavonoids, hypolaetin is a potent antioxidant. This activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the number and arrangement of hydroxyl groups.
Signaling Pathway: Keap1-Nrf2 Antioxidant Response
A key mechanism through which flavonoids, and likely hypolaetin, exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[3][4] While direct evidence for hypolaetin's activation of this pathway is still emerging, it is a plausible mechanism given its flavonoid structure.[5][6]
Anti-inflammatory Activity
Hypolaetin and its glycosides have demonstrated significant anti-inflammatory effects. This activity is primarily mediated through the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling pathways.
Signaling Pathways: NF-κB and MAPK
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[8] The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and contribute to the production of inflammatory mediators.[7][9] Flavonoids, and likely hypolaetin, have been shown to inhibit the activation of both NF-κB and MAPK pathways, thereby reducing inflammation.[7][10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of hypolaetin. These protocols are intended as a guide and may require optimization based on the specific plant material and laboratory conditions.
Extraction and Isolation of Hypolaetin from Sideritis Species
This protocol describes a general procedure for the extraction of flavonoid aglycones, including hypolaetin, from Sideritis species.
Workflow Diagram
Methodology
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Sample Preparation: Weigh 0.5 g of finely ground, dried aerial parts of the Sideritis plant material.
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Extraction and Hydrolysis:
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Place the plant material in an Erlenmeyer flask.
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Add 15 mL of acetone and 1 mL of concentrated hydrochloric acid.
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Reflux the mixture in a water bath at 60°C for 40 minutes. This step facilitates the hydrolysis of flavonoid glycosides to their aglycone forms.
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Repeat the extraction process on the plant residue to ensure complete extraction.
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-
Filtration: After cooling, filter the extract to remove solid plant debris.
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Liquid-Liquid Extraction:
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Transfer the filtered extract to a separating funnel.
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Perform a liquid-liquid extraction with ethyl acetate to partition the flavonoid aglycones into the organic phase.
-
-
Concentration: Evaporate the ethyl acetate fraction to dryness under reduced pressure.
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Sample Preparation for Analysis: Dissolve the dried residue in a known volume of methanol for subsequent HPLC analysis.
Quantification of Hypolaetin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the separation and quantification of flavonoid aglycones.
Methodology
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: Water with pH adjusted to 3 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Elution Program: A typical gradient program might be as follows:
-
0-5 min: 30% B
-
5-20 min: 30-35% B
-
20-30 min: 35-45% B
-
30-48 min: 45-65% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Monitor at 348 nm for optimal detection of flavones like hypolaetin.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a certified standard of hypolaetin at various concentrations. The concentration of hypolaetin in the plant extract can be determined by comparing its peak area to the calibration curve.
Method Validation
The HPLC method should be validated according to ICH guidelines, including assessments of linearity, precision (intraday and interday), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[11][12][13][14][15]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Methodology
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of hypolaetin in methanol at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Add a small volume of the hypolaetin dilutions or a standard antioxidant (e.g., ascorbic acid or Trolox) to the wells (e.g., 20 µL).
-
For the control, add the same volume of methanol instead of the sample.
-
-
Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[16][17]
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the concentration of hypolaetin to determine the IC₅₀ value (the concentration of the sample that causes 50% inhibition of the DPPH radical).[18][19][20]
-
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Methodology
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Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
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Control group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Standard group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
-
Test groups: Receive different doses of hypolaetin (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).
-
-
Procedure:
-
Administer the vehicle, standard, or hypolaetin to the respective groups of animals.
-
After a specific time (e.g., 60 minutes for oral administration), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[21][22]
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[21][23]
-
-
Calculation:
-
Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
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Conclusion and Future Directions
Hypolaetin is a promising natural flavonoid with significant antioxidant and anti-inflammatory properties. Its unique chemical structure, particularly the 8-hydroxyl group, likely contributes to its potent biological activities. The modulation of the Keap1-Nrf2 and NF-κB/MAPK signaling pathways appears to be a key mechanism underlying its therapeutic potential.
Further research is warranted to fully elucidate the pharmacological profile of hypolaetin. Specifically, future studies should focus on:
-
Obtaining comprehensive quantitative data on its physicochemical properties, including solubility in various pharmaceutically relevant solvents and its pKa values.
-
Conducting detailed in vitro and in vivo studies to confirm its direct effects on the Keapax1-Nrf2 and NF-κB/MAPK signaling pathways.
-
Performing preclinical studies to evaluate its efficacy and safety in various disease models.
-
Developing and validating robust analytical methods for its quantification in biological matrices to support pharmacokinetic studies.
A thorough understanding of these aspects will be crucial for the potential development of hypolaetin as a novel therapeutic agent for the management of diseases associated with oxidative stress and inflammation.
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